molecular formula C10H13BrN4 B11790564 3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine

3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine

Katalognummer: B11790564
Molekulargewicht: 269.14 g/mol
InChI-Schlüssel: XTKUWJYXMWNJMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a bromine atom at the 3-position and diethylamine groups at the nitrogen atoms. It is used in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine typically involves the bromination of imidazo[1,2-b]pyridazine derivatives followed by the introduction of diethylamine groups. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM). The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form imidazo[1,2-b]pyridazine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroimidazo[1,2-b]pyridazines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted imidazo[1,2-b]pyridazines.

    Oxidation Reactions: Formation of imidazo[1,2-b]pyridazine N-oxides.

    Reduction Reactions: Formation of dihydroimidazo[1,2-b]pyridazines.

Wissenschaftliche Forschungsanwendungen

3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 3-Bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Uniqueness

3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine is unique due to the presence of diethylamine groups, which confer distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C10H13BrN4

Molekulargewicht

269.14 g/mol

IUPAC-Name

3-bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C10H13BrN4/c1-3-14(4-2)10-6-5-9-12-7-8(11)15(9)13-10/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

XTKUWJYXMWNJMR-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NN2C(=NC=C2Br)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.